2-(((1S,2S,3R,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexyl)amino)propane-1,3-diol
Description
Properties
CAS No. |
115250-39-0 |
|---|---|
Molecular Formula |
C38H45NO7 |
Molecular Weight |
627.8 g/mol |
IUPAC Name |
2-[[(2S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol |
InChI |
InChI=1S/C38H45NO7/c40-22-33(23-41)39-34-21-38(42,28-43-24-29-13-5-1-6-14-29)37(46-27-32-19-11-4-12-20-32)36(45-26-31-17-9-3-10-18-31)35(34)44-25-30-15-7-2-8-16-30/h1-20,33-37,39-42H,21-28H2/t34?,35-,36?,37-,38-/m0/s1 |
InChI Key |
DYSHUNINHUTCLX-GZLOPLGZSA-N |
SMILES |
C1C(C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |
Isomeric SMILES |
C1C([C@@H](C([C@@H]([C@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |
Canonical SMILES |
C1C(C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |
Synonyms |
TBV; TETRABENZYL-VOGLIBOSE; Tetrabenzyl-voglibose(TBV); Voglibose TBV; 3,4-Dideoxy-4-[[2-hydroxy-1-(hydroxymethyl)ethyl]amino]-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of Tetrabenzyl-voglibose is the alpha-glucosidase enzymes in the brush border of the small intestines. These enzymes are responsible for breaking down complex carbohydrates into simpler sugars, which can then be absorbed into the bloodstream.
Mode of Action
Tetrabenzyl-voglibose acts as a competitive inhibitor of alpha-glucosidase enzymes. By binding to these enzymes, it prevents them from breaking down complex carbohydrates. This inhibition slows down the digestion and absorption of carbohydrates in the digestive system.
Biochemical Pathways
The inhibition of alpha-glucosidase enzymes leads to a delay in carbohydrate breakdown, resulting in a gradual release of glucose into the bloodstream. This prevents a rapid increase in postprandial (after-meal) plasma glucose levels.
Pharmacokinetics
Voglibose, the parent compound of Tetrabenzyl-voglibose, is poorly absorbed orally and primarily acts within the gastrointestinal tract. It is metabolized by intestinal enzymes and microbial flora and is predominantly excreted in stools. The pharmacokinetic properties of Tetrabenzyl-voglibose are expected to be similar, but specific studies are needed to confirm this.
Result of Action
The primary result of Tetrabenzyl-voglibose’s action is the regulation of postprandial blood glucose levels . By slowing the breakdown and absorption of carbohydrates, it helps prevent post-meal spikes in blood glucose levels. This makes it a valuable tool in the management of type II diabetes.
Action Environment
The action of Tetrabenzyl-voglibose is primarily localized to the gastrointestinal tract, where it inhibits alpha-glucosidase enzymes. Environmental factors such as diet can influence its efficacy. For example, a meal high in complex carbohydrates would require more alpha-glucosidase activity for digestion, potentially enhancing the drug’s effect. .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
